Methyl 4-bromo-2-methyl-2H-indazole-6-carboxylate
Overview
Description
Methyl 4-bromo-2-methyl-2H-indazole-6-carboxylate is a chemical compound with the molecular formula C10H9BrN2O2. It belongs to the class of indazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . This compound features a bromine atom at the 4th position, a methyl group at the 2nd position, and a carboxylate ester group at the 6th position of the indazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-bromo-2-methyl-2H-indazole-6-carboxylate typically involves the bromination of 2-methylindazole followed by esterification. One common method includes:
Esterification: The brominated intermediate is then reacted with methanol in the presence of a catalyst such as sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and esterification to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-2-methyl-2H-indazole-6-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Reduction Reactions: The compound can be reduced to form the corresponding indazole derivative without the bromine atom.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acid derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of various substituted indazole derivatives.
Reduction: Formation of 2-methylindazole derivatives.
Oxidation: Formation of carboxylic acid derivatives.
Scientific Research Applications
Methyl 4-bromo-2-methyl-2H-indazole-6-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential anticancer and antimicrobial agents.
Chemical Biology: The compound is used in the study of biological pathways and mechanisms due to its ability to interact with specific molecular targets.
Material Science: It is employed in the development of novel materials with unique electronic and optical properties.
Pharmaceutical Industry: The compound serves as an intermediate in the synthesis of pharmaceutical drugs.
Mechanism of Action
The mechanism of action of methyl 4-bromo-2-methyl-2H-indazole-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The bromine atom and the carboxylate ester group play crucial roles in binding to these targets, leading to various biological effects . The exact pathways and molecular targets depend on the specific application and the structure of the final bioactive molecule derived from this compound .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-bromo-1H-indazole-3-carboxylate
- Methyl 6-methoxy-1H-indazole-3-carboxylate
- Methyl 1H-indazole-3-carboxylate
Uniqueness
Methyl 4-bromo-2-methyl-2H-indazole-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 4th position and the carboxylate ester group at the 6th position allows for unique interactions with molecular targets, making it a valuable compound in medicinal chemistry and other scientific research fields .
Properties
IUPAC Name |
methyl 4-bromo-2-methylindazole-6-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-13-5-7-8(11)3-6(10(14)15-2)4-9(7)12-13/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDSZKMEHGCPDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=CC(=CC2=N1)C(=O)OC)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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